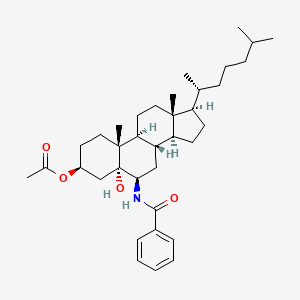
(3beta,5alpha,6beta)-6-Benzamido-5-hydroxycholestan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,5alpha,6beta)-6-Benzamido-5-hydroxycholestan-3-yl acetate is a complex organic compound belonging to the class of cholestane derivatives. This compound is characterized by its unique structure, which includes a benzamido group, a hydroxy group, and an acetate group attached to the cholestane backbone. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha,6beta)-6-Benzamido-5-hydroxycholestan-3-yl acetate typically involves multiple steps, starting from a suitable cholestane precursor. The key steps include:
Hydroxylation: Introduction of the hydroxy group at the 5-position.
Benzamidation: Attachment of the benzamido group at the 6-position.
Acetylation: Introduction of the acetate group at the 3-position.
Each of these steps requires specific reagents and conditions. For example, hydroxylation can be achieved using oxidizing agents such as osmium tetroxide, while benzamidation may involve the use of benzoyl chloride and a base like pyridine. Acetylation is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
(3beta,5alpha,6beta)-6-Benzamido-5-hydroxycholestan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The benzamido group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzamido group may produce an amine derivative.
Scientific Research Applications
(3beta,5alpha,6beta)-6-Benzamido-5-hydroxycholestan-3-yl acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3beta,5alpha,6beta)-6-Benzamido-5-hydroxycholestan-3-yl acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to receptors: Modulating the activity of cell surface or intracellular receptors.
Enzyme inhibition: Inhibiting the activity of key enzymes involved in metabolic pathways.
Signal transduction: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Stigmastane-3beta,5alpha,6beta-triol: A similar compound with hydroxy groups at positions 3, 5, and 6.
Cholestane-3beta,5alpha,6beta-triol: Another related compound with similar structural features.
Uniqueness
(3beta,5alpha,6beta)-6-Benzamido-5-hydroxycholestan-3-yl acetate is unique due to the presence of the benzamido and acetate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62684-28-0 |
|---|---|
Molecular Formula |
C36H55NO4 |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-benzamido-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C36H55NO4/c1-23(2)11-10-12-24(3)29-15-16-30-28-21-32(37-33(39)26-13-8-7-9-14-26)36(40)22-27(41-25(4)38)17-20-35(36,6)31(28)18-19-34(29,30)5/h7-9,13-14,23-24,27-32,40H,10-12,15-22H2,1-6H3,(H,37,39)/t24-,27+,28+,29-,30+,31+,32-,34-,35-,36+/m1/s1 |
InChI Key |
UVIMXFSNUFHPNE-BKZUTPSISA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)O)NC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)O)NC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















